11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine, commonly known as DIBAC, ADIBO, or DBCO, is a highly strained cyclooctyne engineered for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a widely utilized reagent for copper-free click chemistry, it features a dibenzo-fused eight-membered ring containing an endocyclic nitrogen atom. This specific azocine architecture provides a critical anchor point for functionalization, such as the attachment of NHS esters or PEG linkers, while imparting favorable aqueous solubility. For procurement teams and bioconjugation scientists, DIBAC represents a standard choice for modifying sensitive biomolecules, live cells, and radiopharmaceuticals, delivering rapid reaction kinetics without the cytotoxic copper catalysts required by traditional terminal alkynes [1].
Copper-free click chemistry (SPAAC) intermediate for azide-tagged biomolecule conjugation
Unfunctionalized DBCO scaffold with free secondary amine for custom derivatization
ADC linker synthesis, bioorthogonal probe development, polymer functionalization
Substituting DIBAC with generic terminal alkynes or alternative cyclooctynes often compromises reaction efficiency, reagent stability, or biological viability. Traditional terminal alkynes necessitate copper(I) catalysts (CuAAC), which induce oxidative damage to proteins and are highly toxic to live cells. While other strained alkynes like DIBO eliminate the copper requirement, their all-carbon cores lack the endocyclic nitrogen, resulting in lower hydrophilicity, slower reaction kinetics, and more complex synthetic functionalization. Conversely, ultra-reactive derivatives such as BARAC achieve higher initial rate constants but suffer from inherent structural instability, leading to rapid degradation during storage and handling. Consequently, DIBAC cannot be seamlessly replaced without sacrificing either the shelf-life, the reaction speed, or the biocompatibility of the conjugation process [1].
DBCO intermediate 2 (CAS 23194-93-6) lacks the 11,12-alkyne bond and cannot participate in SPAAC. Using the non-alkyne precursor eliminates click reactivity entirely.
Pre-functionalized DBCO reagents (e.g., DBCO-acid) already occupy the nitrogen with an amide-linked substituent, restricting downstream users to carboxylic acid chemistry and removing synthetic flexibility.
Generic cyclooctynes may lack the dihydrodibenzazocine core’s balanced reactivity–stability profile. Scaffold choice directly impacts shelf stability and derivatization versatility.
The incorporation of an sp2-like center via the endocyclic nitrogen in DIBAC significantly enhances its reactivity toward azides compared to standard dibenzocyclooctynes. Kinetic studies demonstrate that DIBAC achieves a second-order rate constant of approximately 0.31 M^-1 s^-1 in aqueous and methanolic conditions, nearly doubling the reactivity of DIBO, which operates at approximately 0.17 M^-1 s^-1 [1]. This rate acceleration is critical for driving bioconjugation reactions to completion at low micromolar concentrations.
| Evidence Dimension | Second-order rate constant (k2) for SPAAC |
| Target Compound Data | DIBAC: ~0.31 M^-1 s^-1 |
| Comparator Or Baseline | DIBO: ~0.17 M^-1 s^-1 |
| Quantified Difference | ~1.8-fold increase in reaction rate |
| Conditions | Reaction with standard azides in aqueous/organic solvent mixtures |
Faster kinetics allow for reduced reagent equivalents and shorter incubation times, minimizing off-target effects and preserving the integrity of fragile biomolecules.
While maximizing ring strain can further accelerate SPAAC kinetics, it often comes at the cost of chemical stability. BARAC exhibits a higher rate constant (~0.96 M^-1 s^-1) than DIBAC but is inherently unstable, undergoing rapid decomposition with a half-life of just a few hours under certain conditions [1]. In contrast, DIBAC maintains excellent long-term shelf-life and stability in aqueous buffers, resisting spontaneous degradation or unwanted Michael addition side-reactions.
| Evidence Dimension | Reagent stability and shelf-life |
| Target Compound Data | DIBAC: High stability, long-term shelf-life in standard storage |
| Comparator Or Baseline | BARAC: Inherently unstable, rapid decomposition (t1/2 in hours) |
| Quantified Difference | DIBAC provides months of shelf-life vs BARAC's rapid degradation |
| Conditions | Standard storage and aqueous buffer conditions |
Reliable shelf-life is a strict procurement requirement to prevent costly reagent waste and ensure reproducible conjugation yields across multiple manufacturing batches.
Traditional click chemistry relies on terminal alkynes that require copper(I) catalysis (CuAAC) to achieve practical reaction rates. This copper requirement introduces significant cytotoxicity and induces reactive oxygen species (ROS) that degrade proteins and nucleic acids. DIBAC's highly strained azocine ring lowers the activation energy for cycloaddition, enabling SPAAC to proceed efficiently with 0 ppm copper [1]. This absolute elimination of metal catalysts makes DIBAC highly advantageous for live-cell labeling and in vivo therapeutic applications.
| Evidence Dimension | Catalyst requirement and associated toxicity |
| Target Compound Data | DIBAC: 0 ppm Cu(I) required (non-toxic) |
| Comparator Or Baseline | Terminal Alkynes: Require Cu(I) catalyst (cytotoxic, ROS-generating) |
| Quantified Difference | 100% reduction in heavy metal catalyst usage |
| Conditions | Live-cell imaging and in vivo bioconjugation workflows |
Procuring a copper-free reagent is mandatory for live-cell assays, radiopharmaceutical synthesis, and the production of therapeutic antibody-drug conjugates (ADCs) where metal contamination is unacceptable.
The structural design of DIBAC, featuring a central azocine ring, provides a versatile secondary amine (or its amide derivative) that serves as an ideal attachment point for various linkers. Compared to the all-carbon core of DIBO, DIBAC derivatives exhibit superior hydrophilicity, which significantly reduces non-specific hydrophobic binding in complex biological matrices [1]. Furthermore, this modularity allows for the high-yield synthesis of commercial DIBAC-NHS esters and DIBAC-PEG reagents, streamlining downstream processability.
| Evidence Dimension | Aqueous processability and non-specific binding |
| Target Compound Data | DIBAC: Endocyclic nitrogen enables high hydrophilicity and easy linker attachment |
| Comparator Or Baseline | DIBO: All-carbon core, more hydrophobic, harder to functionalize |
| Quantified Difference | Significant reduction in non-specific background binding in aqueous assays |
| Conditions | Bioconjugation in physiological buffers |
Improved hydrophilicity and straightforward functionalization translate to cleaner analytical results, higher conjugation efficiency, and easier integration into commercial ADC manufacturing pipelines.
DIBAC-functionalized linkers (e.g., DIBAC-NHS esters) are highly preferred in the synthesis of ADCs. The rapid kinetics (0.31 M^-1 s^-1) and excellent stability of DIBAC ensure efficient coupling of cytotoxic payloads to azide-modified antibodies without the need for toxic copper catalysts, preserving the antibody's binding affinity and structural integrity [1].
For metabolic oligosaccharide engineering, DIBAC is a standard choice for labeling azide-tagged glycans on live cells. Its high hydrophilicity minimizes non-specific membrane binding compared to DIBO, while its copper-free reactivity ensures zero catalyst-induced cytotoxicity, allowing for continuous, high-resolution live-cell imaging [2].
In the development of PET imaging agents, rapid reaction times are critical due to the short half-lives of radioisotopes like Fluorine-18. DIBAC's accelerated SPAAC kinetics allow for the rapid and high-yield conjugation of 18F-labeled azides to targeting peptides or proteins in aqueous media, maximizing the specific activity of the final radiotracer [3].
DIBAC is heavily utilized in the spatial patterning of hydrogels for tissue engineering. Its stability in aqueous precursors and its ability to react selectively with azide-functionalized polymers under physiological conditions enable the precise, biocompatible encapsulation of live cells within 3D matrices without the risk of heavy metal poisoning [4].